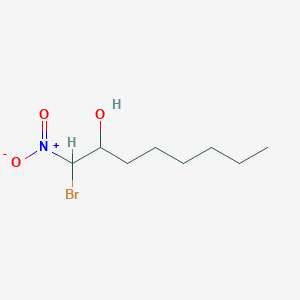
1-bromo-1-nitrooctan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-1-nitrooctan-2-ol is an organic compound with the molecular formula C8H16BrNO3 It is a brominated nitro alcohol, which means it contains both bromine and nitro functional groups attached to an octanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-1-nitrooctan-2-ol can be synthesized through a multi-step process involving the bromination and nitration of octanol. One common method involves the bromination of octanol using bromine in the presence of a catalyst, followed by nitration with nitric acid. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and safety .
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-1-nitrooctan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or amines.
Major Products Formed
Oxidation: Products may include nitro ketones or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
1-Bromo-1-nitrooctan-2-ol has demonstrated significant antibacterial and antifungal activities. Research indicates that compounds of this class can effectively combat a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- The compound exhibits effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Its incorporation into formulations has been shown to enhance the preservation of medical and cosmetic products by preventing bacterial contamination .
Case Study:
In a study focusing on the development of topical antibacterial agents, formulations containing this compound were tested for their efficacy against common skin pathogens. The results indicated a notable reduction in bacterial counts when applied topically, suggesting its potential as an active ingredient in dermatological preparations.
Pharmaceutical Formulations
The compound's unique properties make it suitable for use in various pharmaceutical formulations, particularly as a preservative or active ingredient in topical applications.
Applications:
- Topical Ointments: this compound can be formulated into ointments designed to treat skin infections or wounds due to its antimicrobial properties.
- Cosmetic Products: Its ability to inhibit microbial growth extends to cosmetic formulations, where it helps maintain product integrity over time .
Table 1: Formulation Examples Using this compound
| Formulation Type | Active Ingredient | Concentration (%) | Purpose |
|---|---|---|---|
| Topical Ointment | This compound | 0.05 - 0.1 | Antibacterial treatment |
| Medicated Cream | This compound | 0.02 | Skin infection prevention |
| Cosmetic Lotion | This compound | 0.01 - 0.03 | Preservative |
Chemical Synthesis and Research Applications
In addition to its pharmaceutical applications, this compound serves as an important intermediate in organic synthesis.
Synthesis Applications:
- It can be utilized in the synthesis of more complex organic molecules, particularly those requiring bromine or nitro functional groups.
Research Insights:
Studies have shown that the compound can be used to investigate reaction mechanisms involving nucleophilic substitutions and other organic transformations . Its reactivity profile makes it a valuable tool for chemists looking to develop new synthetic pathways.
Mecanismo De Acción
The mechanism of action of 1-bromo-1-nitrooctan-2-ol involves its interaction with molecular targets through its bromine and nitro functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-nitropropane: Another brominated nitro compound with similar reactivity but different molecular structure.
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness
1-bromo-1-nitrooctan-2-ol is unique due to its specific molecular structure, which combines a long alkyl chain with both bromine and nitro functional groups.
Propiedades
Número CAS |
15509-51-0 |
|---|---|
Fórmula molecular |
C8H16BrNO3 |
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
1-bromo-1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H16BrNO3/c1-2-3-4-5-6-7(11)8(9)10(12)13/h7-8,11H,2-6H2,1H3 |
Clave InChI |
GWNCZMMMYVYUCI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C([N+](=O)[O-])Br)O |
SMILES canónico |
CCCCCCC(C([N+](=O)[O-])Br)O |
Key on ui other cas no. |
15509-51-0 |
Sinónimos |
1-bromo-1-nitro-octan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















